molecular formula C18H15Cl2NO4S B2655724 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide CAS No. 2305383-53-1

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide

Cat. No.: B2655724
CAS No.: 2305383-53-1
M. Wt: 412.28
InChI Key: BJYBMGXEJFIIPW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide is a complex organic compound characterized by the presence of chloro, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide coreCommon synthetic routes include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, utilizing automated reactors and stringent reaction control to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO4S/c1-24-16-10-15(17(25-2)9-14(16)20)21-26(22,23)18-8-7-13(19)11-5-3-4-6-12(11)18/h3-10,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYBMGXEJFIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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